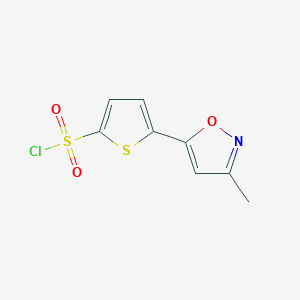
4-(4-Methoxyphenyl)-2-nitrobenzoic acid
Vue d'ensemble
Description
The compound “4-(4-Methoxyphenyl)-2-nitrobenzoic acid” is likely an aromatic compound due to the presence of phenyl groups. It contains a methoxy group (-OCH3), a nitro group (-NO2), and a carboxylic acid group (-COOH). The positions of these groups on the phenyl rings could give this compound unique properties .
Molecular Structure Analysis
The molecular structure would be largely determined by the aromatic phenyl rings. The electron-donating methoxy group and electron-withdrawing nitro group could cause interesting electronic effects .Chemical Reactions Analysis
As an aromatic compound with both electron-donating and electron-withdrawing groups, this compound could participate in various chemical reactions. The carboxylic acid group could undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could allow for hydrogen bonding, affecting its solubility and boiling point .Applications De Recherche Scientifique
Neurodegenerative Diseases
- Application : 4-PBA and its derivatives have potential as candidate drugs for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The main actions of these chemical chaperones are the amelioration of unfolded proteins and the suppression of their aggregation, which result in protective effects against endoplasmic reticulum stress-induced neuronal cell death .
Photochromic Materials
- Application : Certain naphthopyrans substituted with phenyl and 4-(naphthalen-1-yl)phenyl moieties, which are structurally similar to “4-(4-Methoxyphenyl)-2-nitrobenzoic acid”, have been synthesized and studied for their photochromic properties . These compounds display faster color fading rate and larger fluorescence quantum yield .
- Results : These compounds displayed faster color fading rate and larger fluorescence quantum yield than 13-butyl-6,7-dimethoxy-3,3-bis (4-methoxyphenyl)-3,13-dihydrobenzo [ h ]indeno [2,1- f ]chromen-13-ol .
Palladium-Catalyzed Arylation
- Application : 4-Methoxyphenylboronic acid, a compound structurally similar to “4-(4-Methoxyphenyl)-2-nitrobenzoic acid”, is used in palladium-catalyzed direct arylation . This is a type of chemical reaction used to introduce an aryl group into a substrate.
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Ultraviolet Filters for Cosmetic Applications
- Application : Certain compounds structurally similar to “4-(4-Methoxyphenyl)-2-nitrobenzoic acid”, such as the 2-ethylhexyl ester of 4-methoxycinnamic acid (also referred to as octinoxate), are used as ultraviolet (UV) filters in cosmetic applications . These UV filters reduce the risk of skin disorders such as sunburn, skin aging, and cancer by absorbing, reflecting, and scattering UV radiation .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : These UV filters have been found to be non-irritant and hypoallergenic .
Organotin Compounds
- Application : 4-Methoxyphenylacetic acid, a compound structurally similar to “4-(4-Methoxyphenyl)-2-nitrobenzoic acid”, is used in the synthesis of organotin compounds . These compounds have a wide range of applications, including as catalysts, biocides, and in the production of certain types of plastics .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Orientations Futures
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-20-11-5-2-9(3-6-11)10-4-7-12(14(16)17)13(8-10)15(18)19/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHREIALOWGMPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689181 | |
| Record name | 4'-Methoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-2-nitrobenzoic acid | |
CAS RN |
669002-29-3 | |
| Record name | 4'-Methoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![ethyl 2-amino-3-(morpholine-4-carbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1425082.png)


![3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid](/img/structure/B1425085.png)





![7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-imine](/img/structure/B1425098.png)